molecular formula C14H13ClFNO2S B10962086 N-[1-(2-chlorophenyl)ethyl]-3-fluorobenzenesulfonamide

N-[1-(2-chlorophenyl)ethyl]-3-fluorobenzenesulfonamide

Cat. No.: B10962086
M. Wt: 313.8 g/mol
InChI Key: IOZLNZNWBCDMQO-UHFFFAOYSA-N
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Description

N-[1-(2-Chlorophenyl)ethyl]-3-fluorobenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a sulfonamide group attached to a fluorobenzene ring, with a chlorophenyl group as a substituent. The unique combination of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Chlorophenyl)ethyl]-3-fluorobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Nucleophilic Substitution: The reaction of 2-chlorophenylethylamine with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-[1-(2-Chlorophenyl)ethyl]-3-fluorobenzene-1-sulfonamide may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction under controlled conditions.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chlorophenyl)ethyl]-3-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[1-(2-Chlorophenyl)ethyl]-3-fluorobenzene-1-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Biological Studies: Used in studies to understand the interaction of sulfonamides with biological targets such as enzymes and receptors.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: Explored for its potential use in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2-Chlorophenyl)ethyl]-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition. Additionally, the presence of the fluorobenzene ring may enhance the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-Chlorophenyl)ethyl]benzenesulfonamide: Lacks the fluorine substituent, which may affect its biological activity and chemical properties.

    N-[1-(2-Chlorophenyl)ethyl]-4-fluorobenzenesulfonamide: Similar structure but with the fluorine substituent at a different position, potentially altering its reactivity and interactions.

Uniqueness

N-[1-(2-Chlorophenyl)ethyl]-3-fluorobenzene-1-sulfonamide is unique due to the specific positioning of the fluorine atom on the benzene ring, which can influence its electronic properties and interactions with biological targets

Properties

Molecular Formula

C14H13ClFNO2S

Molecular Weight

313.8 g/mol

IUPAC Name

N-[1-(2-chlorophenyl)ethyl]-3-fluorobenzenesulfonamide

InChI

InChI=1S/C14H13ClFNO2S/c1-10(13-7-2-3-8-14(13)15)17-20(18,19)12-6-4-5-11(16)9-12/h2-10,17H,1H3

InChI Key

IOZLNZNWBCDMQO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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